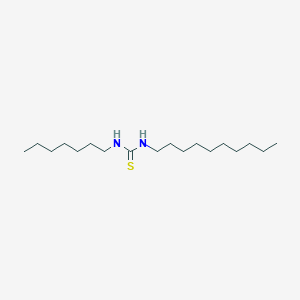
N-Decyl-N'-heptylthiourea
Description
N-Decyl-N'-heptylthiourea is a thiourea derivative characterized by two distinct alkyl substituents: a decyl (C₁₀H₂₁) group and a heptyl (C₇H₁₅) group attached to the thiourea core (NH₂CSNH₂). Thiourea derivatives are widely studied for applications in surfactants, corrosion inhibition, and organic synthesis due to their hydrogen-bonding capacity and sulfur-based reactivity .
Properties
CAS No. |
62552-36-7 |
|---|---|
Molecular Formula |
C18H38N2S |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
1-decyl-3-heptylthiourea |
InChI |
InChI=1S/C18H38N2S/c1-3-5-7-9-10-11-13-15-17-20-18(21)19-16-14-12-8-6-4-2/h3-17H2,1-2H3,(H2,19,20,21) |
InChI Key |
SVMZBSAXRURAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Decyl-N’-heptylthiourea can be synthesized through the reaction of decylamine and heptylamine with thiourea. The reaction typically involves refluxing the amines with thiourea in an appropriate solvent such as ethanol or methanol. The reaction conditions may vary, but a common method involves heating the mixture under reflux for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of N-Decyl-N’-heptylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-Decyl-N’-heptylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thioureas.
Scientific Research Applications
N-Decyl-N’-heptylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of various industrial products, including lubricants and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-Decyl-N’-heptylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound’s hydrophobic decyl and heptyl groups facilitate its interaction with lipid membranes, influencing its biological activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between N-Decyl-N'-heptylthiourea and related thiourea derivatives or alkyl-chain-containing compounds:
Functional Group Impact on Properties
Substituent Effects in Thiourea Derivatives
- Alkyl Chain Length: this compound’s long alkyl chains (C₁₀ and C₇) increase hydrophobicity compared to N,N′-Dimethylthiourea (C₃), reducing water solubility but enhancing surfactant efficiency.
- Aromatic vs. Aliphatic Substituents: N-Decyl-N'-(2-thienylmethyl)thiourea (C₁₆H₂₈N₂S₂) incorporates a thienyl group, which introduces π-π stacking interactions and UV absorption properties absent in aliphatic derivatives like this compound. This could make it suitable for optoelectronic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


